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Compound of Interest

Compound Name: Nitrovin hydrochloride

Cat. No.: B1678374

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the
toxicological profile of Nitrovin hydrochloride. Significant data gaps exist in the publicly
accessible literature regarding quantitative toxicity values and detailed experimental protocols.
The information provided herein is intended for research and informational purposes only and
should not be used for clinical or regulatory decision-making without further comprehensive
investigation.

Executive Summary

Nitrovin hydrochloride is an antibacterial agent previously used as a growth promoter in
animal feed. This guide provides a comprehensive overview of its known toxicological
properties, drawing from the limited available non-clinical data. The primary target organ for
toxicity identified in sub-chronic studies is the liver. Nitrovin has also demonstrated mutagenic
potential in bacterial assays. Its mechanism of action, at least in the context of its anti-cancer
properties, involves the inhibition of thioredoxin reductase 1 (TrxR1), leading to reactive oxygen
species (ROS)-mediated cell death. This guide presents the available quantitative data in
tabular format, outlines likely experimental protocols based on international guidelines, and
provides visualizations of the known signaling pathway and standard toxicological testing
workflows.

Chemical and Physical Properties
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Property

Value

Reference

Chemical Name

2-[1,5-bis(5-nitrofuran-2-
yl)penta-1,4-dien-3-
ylideneamino]guanidine;hydroc

[No direct citation]

hloride
CAS Number 2315-20-0 [No direct citation]
Molecular Formula C14H13CIN60O6 [No direct citation]
Molecular Weight 396.74 g/mol [No direct citation]

Non-Clinical Toxicology
Acute Toxicity

There is no publicly available quantitative data on the acute toxicity of Nitrovin hydrochloride

(e.g., LD50 values for oral, dermal, or inhalation routes). A safety data sheet for the compound

indicates "no data available" for these endpoints[1].

Table 1: Summary of Acute Toxicity Data

Test Species Route LD50/LC50 Reference
Acute Oral Data Not Data Not
. : Oral : [1]
Toxicity Available Available
Acute Dermal Data Not Data Not
. ) Dermal ) [1]
Toxicity Available Available
Acute Inhalation Data Not ) Data Not
o ) Inhalation ) [1]
Toxicity Available Available

An acute oral toxicity study would typically be conducted in one sex (usually female) of rodent

(e.g., Wistar rats). The study would follow a stepwise procedure where a small number of

animals are dosed at a starting dose level. Depending on the outcome (mortality or survival),

the dose for the next group of animals is adjusted up or down. Observations for signs of toxicity
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and mortality are made for up to 14 days. This procedure allows for the classification of the

substance's toxicity and an estimation of the LD50.

Sub-chronic and Chronic Toxicity

The liver has been identified as a target organ for Nitrovin hydrochloride toxicity in sub-

chronic studies[2].

Table 2: Summary of Sub-chronic Toxicity Data

Study
Duration

Species

Dose
Route
Levels

NOAEL

Key
Findings

Referenc
e

6 months

Rat

Not
Oral B
specified

5
mg/kg/day

Increased
liver
weights,
hepatic
atrophy,
diffuse

hyperplasia

of oval
cells and

bile ducts.

[2]

6 months

Dog

Up to 40
mg/kg/day

Oral

Not
Establishe

Transient
salivation,
rough
haircoat,
increased
incidences
of focal
alopecia,
decreased
body
weights at
40

mg/kg/day.

(2]
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In a standard 90-day sub-chronic oral toxicity study, the test substance is administered daily to
groups of rodents (e.g., Sprague-Dawley rats) at three or more dose levels, plus a control
group, for 90 days. The route of administration is typically oral (gavage or in feed). Endpoints
evaluated include clinical observations, body weight, food and water consumption,
ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and
histopathology of a comprehensive list of tissues. The No-Observed-Adverse-Effect Level
(NOAEL) is determined from these data.

Genotoxicity

Nitrovin has shown evidence of mutagenicity in bacterial reverse mutation assays and is
classified as "Suspected of causing genetic defects"[3][4].

Table 3: Summary of Genotoxicity Data

Metabolic
Test System Cell Type L Result Reference
Activation
Bacterial
Salmonella N ]
Reverse o N Positive (Directly
] typhimurium Not specified )
Mutation Assay mutagenic)
TA98 and TA100
(Ames Test)
Muta. 2
GHS (Suspected of 3]
Classification causing genetic
defects)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine). The bacteria are exposed to the test substance with and without a metabolic
activation system (S9 mix, typically from rat liver). If the substance is a mutagen, it will cause a
reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.
The number of revertant colonies is counted and compared to the control.

Carcinogenicity
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The International Agency for Research on Cancer (IARC) has classified Nitrovin in Group 3,
"Not classifiable as to its carcinogenicity to humans,"” indicating inadequate evidence in humans
and experimental animals[5].

Table 4: Summary of Carcinogenicity Data

IARC
. . Key e
Species Route Duration T Classificati Reference
Findings

on

Data Not Data Not Data Not Data Not

. . . . Group 3 (5]
Available Available Available Available

A long-term carcinogenicity study is typically conducted in two rodent species (e.g., rats and
mice). The test substance is administered daily in the diet or by gavage for the majority of the
animals' lifespan (e.g., 24 months for rats). Several dose groups and a concurrent control
group are used. The study evaluates the incidence and types of tumors that develop in the
treated groups compared to the control group. Comprehensive histopathological examination of
all organs and tissues is a critical component of this study.

Reproductive and Developmental Toxicity

Limited data is available on the reproductive and developmental toxicity of Nitrovin
hydrochloride.

Table 5: Summary of Reproductive and Developmental Toxicity Data
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NOAEL
. (Offspring Key
Study Type Species Route o T Reference
viability and Findings
growth)
Details of the
study design
- and other
Not specified Rat Oral 5 mg/kg/day o [2]
findings are
not publicly
available.

This study is typically conducted in two species, a rodent (usually rats) and a non-rodent
(usually rabbits). Pregnant females are dosed with the test substance during the period of
organogenesis. Prior to parturition, the dams are euthanized, and the uterine contents are
examined. Endpoints include maternal clinical signs, body weight, and food consumption, as
well as the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
Fetuses are examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signhaling Pathways

The primary described mechanism of action for Nitrovin relates to its anticancer properties. It
has been shown to inhibit thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin
system that regulates cellular redox balance. Inhibition of TrxR1 leads to an accumulation of
reactive oxygen species (ROS), which in turn induces a form of programmed cell death known
as paraptosis-like cell death[6]. It is plausible that this mechanism, leading to oxidative stress,
could also contribute to its general toxicity, including the observed hepatotoxicity, but further
research is needed to confirm this.

Leads to

Inhibits Thioredoxin Reductase 1 Accumulation Reactive Oxygen Species Induces Paraptosis-like
(TrxR1) (ROS) Cell Death

Nitrovin hydrochloride
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Nitrovin's Anticancer Mechanism of Action.
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Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological studies as would be
applied to a substance like Nitrovin hydrochloride, based on OECD guidelines.
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Workflow for a Bacterial Reverse Mutation (Ames) Test.
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Study Setup
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Workflow for a 90-Day Sub-chronic Oral Toxicity Study.

Conclusion
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The available data on the toxicological profile of Nitrovin hydrochloride is limited but suggests
that the liver is a potential target organ for toxicity upon repeated exposure. It has also been
shown to be mutagenic in in-vitro bacterial assays. The mechanism of action for its anticancer
effects is related to the induction of oxidative stress through the inhibition of TrxR1, which may
also play a role in its general toxicity. Due to the significant gaps in the publicly available data,
particularly regarding acute toxicity, chronic toxicity, and a comprehensive reproductive and
developmental toxicity assessment, a complete risk profile cannot be established. Further
studies, following standardized international guidelines, are necessary to fully characterize the
toxicological profile of Nitrovin hydrochloride. Researchers and drug development
professionals should proceed with caution and consider commissioning further toxicological
evaluations as needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

